Glucoraphenin

Enzymology Biotransformation Isothiocyanate Production

Glucoraphenin (CAS 28463-24-3) is an aliphatic glucosinolate naturally occurring as the predominant sulfur-containing glycoside in radish (Raphanus sativus L.) sprouts and seeds. As a prodrug, it is enzymatically hydrolyzed by myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147) to yield the bioactive isothiocyanate sulforaphene (4-methylsulfinyl-3-butenyl isothiocyanate) , which is implicated in chemopreventive and antimicrobial activities.

Molecular Formula C12H21NO10S3
Molecular Weight 435.5 g/mol
CAS No. 28463-24-3
Cat. No. B1255984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoraphenin
CAS28463-24-3
Synonyms4-methylsulfinyl-3-butenyl GL
4-methylsulfinyl-3-butenyl glucosinolate
glucoraphenin
Molecular FormulaC12H21NO10S3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/t7-,9-,10+,11-,12+,25?/m1/s1
InChIKeyZFLXCZJBYSPSKU-SISVVIKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glucoraphenin (CAS: 28463-24-3): A High-Purity Analytical Standard for Isothiocyanate Research


Glucoraphenin (CAS 28463-24-3) is an aliphatic glucosinolate naturally occurring as the predominant sulfur-containing glycoside in radish (Raphanus sativus L.) sprouts and seeds [1]. As a prodrug, it is enzymatically hydrolyzed by myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147) to yield the bioactive isothiocyanate sulforaphene (4-methylsulfinyl-3-butenyl isothiocyanate) [2], which is implicated in chemopreventive and antimicrobial activities [3]. The compound is commercially available as an analytical standard, typically as its potassium salt monohydrate, for use in quantitative analysis, quality control, and pharmacological research .

Quantitative Analysis High-purity analytical standard for glucosinolate profiling in plant extracts and foods
Enzymatic Bioconversion Substrate for myrosinase-catalyzed sulforaphene production in vitro
Bioactivity Research Chemoprevention, detoxification enzyme induction, and antimicrobial screening studies

Why Glucoraphenin (CAS: 28463-24-3) Cannot Be Substituted with Generic Glucosinolates


Generic substitution among glucosinolates is scientifically invalid due to their highly specific side-chain structures, which dictate distinct hydrolysis products and divergent biological activities [1]. For instance, glucoraphenin is uniquely hydrolyzed to sulforaphene, whereas its close analog glucoraphanin yields sulforaphane [2]. These isothiocyanates differ fundamentally in their chemical reactivity, target engagement, and pharmacokinetic profiles [3]. Consequently, research outcomes and industrial applications are exquisitely sensitive to the specific glucosinolate used, making the precise identity and purity of the compound a non-negotiable requirement for reproducible science and product development [4].

Side-Chain Specificity
Glucoraphanin hydrolysis yields sulforaphane, not sulforaphene; target engagement and downstream endpoints may shift.
Enzymatic Turnover Divergence
Catalytic efficiency of myrosinase differs across glucosinolates, altering bioconversion yield and enzyme-to-substrate ratios.
Profile Mismatch
Thermal stability and cytotoxicity profiles are not interchangeable; substituting may compromise experimental reproducibility.

Quantitative Differentiation of Glucoraphenin (CAS: 28463-24-3) Against Key Analogs


Enzymatic Conversion Efficiency: Glucoraphenin vs. Glucoraphanin

A purified recombinant myrosinase (Rmyr) demonstrated significantly different catalytic efficiencies for glucoraphenin (GRE) and glucoraphanin (GRA). The specific activity of Rmyr for GRE hydrolysis was 4.81 U/mg, which is 1.45-fold lower than the 6.99 U/mg observed for GRA under identical conditions (pH 7.0, 40°C) [1]. This quantitative difference in enzymatic turnover has direct implications for the design of in vitro bioconversion systems and the prediction of isothiocyanate yield in processed plant materials.

Enzymatic Conversion
Head-to-head
4.81 U/mg (glucoraphenin) vs 6.99 U/mg (glucoraphanin)
Reported myrosinase activity context
Recombinant Rmyr, pH 7.0, 40°C
Enzymology Biotransformation Isothiocyanate Production

Comparative Antiproliferative Activity of Hydrolysis Products (Sulforaphene vs. Sulforaphane)

In a direct comparative study of their respective hydrolysis products on human hepatocarcinoma HepG2 cells, the glucoraphenin-derived isothiocyanate, sulforaphene, exhibited superior cytotoxic potency compared to the glucoraphanin-derived sulforaphane. The IC50 value for sulforaphene was determined to be 9.6 µM, while sulforaphane showed a higher IC50 of 12.8 µM after a 24-hour exposure [1]. This indicates a 1.33-fold greater potency for the glucoraphenin metabolite in this liver cancer cell line, highlighting a functional divergence that is critical for target selection in oncology research.

Cytotoxicity (IC50)
Head-to-head
Sulforaphene IC50 9.6 µM; Sulforaphane IC50 12.8 µM
Supports cell-model response interpretation
HepG2 cells, 24 h exposure
Cancer Chemoprevention Cytotoxicity Isothiocyanates

Thermal Stability in Aqueous Solution: Glucoraphenin vs. Glucoraphanin

High-purity glucoraphenin and glucoraphanin exhibit markedly different thermal degradation profiles in aqueous solution. When subjected to a heat treatment of 100°C for 12 hours, 94.7% of glucoraphenin remained intact, demonstrating high thermal stability [1]. In contrast, under identical conditions, glucoraphanin showed a significantly lower retention rate of 82.1% [1]. This 12.6% difference in stability has direct implications for the processing of cruciferous vegetables and the formulation of heat-treated supplements containing these precursors.

Thermal Stability
Head-to-head
94.7% (glucoraphenin) vs 82.1% (glucoraphanin) remaining
Reported aqueous stability profile
100°C, 12 h
Food Processing Analytical Chemistry Stability Studies

Quantitative Abundance in Natural Sources: Glucoraphenin vs. Other Glucosinolates in Radish

In radish (Raphanus sativus L.) seeds, glucoraphenin is the overwhelmingly dominant glucosinolate, accounting for 84.4% to 92.8% of the total glucosinolate pool [1]. This is in stark contrast to the minor presence of other glucosinolates in the same matrix, such as glucoraphanin, which constitutes only 1.2% to 2.5% of the total content [1]. This class-level inference positions glucoraphenin as the primary, and most economically viable, target for extraction and purification from radish seed, making it the natural choice for large-scale sourcing.

Natural Abundance
Class-level inference
84.4–92.8% of total glucosinolates (radish seed)
Dominant glucosinolate; extraction target context
UHPLC-HRMS/MS; glucoraphanin 1.2–2.5%
Botanical Sourcing Extraction Efficiency Natural Product Chemistry

Enzymatic Turnover Number (kcat): A Quantitative Basis for Biocatalyst Selection

The catalytic efficiency of a specific myrosinase isoform (TGG2) differs dramatically between glucoraphenin and sinigrin, a structurally distinct glucosinolate. The turnover number (kcat) for glucoraphenin hydrolysis by TGG2 was measured at 745.32 s⁻¹ [1]. In stark contrast, the kcat for sinigrin hydrolysis by the same enzyme is a mere 0.26 s⁻¹ under optimal conditions [1]. This represents an approximate 2,800-fold difference in catalytic turnover, providing a powerful, quantitative rationale for selecting glucoraphenin as the preferred substrate when designing high-throughput or industrial enzymatic processes aimed at producing isothiocyanates.

Enzymatic Turnover (kcat)
Head-to-head
Glucoraphenin kcat 745.32 s⁻¹ vs Sinigrin kcat 0.26 s⁻¹
Reported myrosinase TGG2 kinetic context
~2,800-fold difference; pH 7.0 vs 5.5
Biocatalysis Enzyme Kinetics Process Optimization

In Vivo Induction of Xenobiotic Metabolizing Enzymes (XMEs) by Glucoraphenin

In vivo administration of glucoraphenin to mice results in a significant, dose-dependent induction of key hepatic phase II detoxification enzymes. A single oral dose of 24 mg/kg glucoraphenin increased glutathione S-transferase (GST) activity by approximately 3.2-fold relative to vehicle-treated controls [1]. Furthermore, four consecutive daily doses of 120 mg/kg led to an approximate 2-fold increase in UDP-glucuronosyltransferase (UGT) activity [1]. While this is supportive evidence for the compound's bioactivity, it lacks a direct head-to-head comparison with another glucosinolate under identical in vivo conditions, and therefore should be interpreted within the broader context of the class's known chemopreventive properties.

Phase II Enzyme Induction
Supporting evidence
GST ~3.2-fold; UGT ~2-fold (vs vehicle)
Reported in vivo detoxification enzyme context
Male CD-1 mice, oral gavage, 24–120 mg/kg
Phase II Metabolism Detoxification Chemoprevention

Optimal Applications for Glucoraphenin (CAS: 28463-24-3) Based on Verified Evidence


Analytical Standard for Quantification of Glucoraphenin in Plant Extracts and Foods

Due to its status as the dominant glucosinolate in radish, accounting for over 84% of the total pool, a high-purity glucoraphenin standard is essential for the accurate quantitative analysis of radish-derived products [1]. Its use as a reference material in HPLC, UHPLC-MS/MS, and other chromatographic methods is critical for quality control in the food and dietary supplement industries, enabling precise monitoring of glucosinolate content in raw materials, extracts, and finished products.

Substrate for the Enzymatic Production of Sulforaphene

The high kcat value (745.32 s⁻¹) for glucoraphenin with myrosinase TGG2 makes it a kinetically favorable substrate for the in vitro bioconversion to sulforaphene [1]. This application is particularly relevant for research groups and industrial entities focused on producing sulforaphene for biological assays or as a high-value nutraceutical ingredient, where maximizing yield and minimizing enzyme cost are paramount [2].

Chemoprevention Research with a Focus on Liver Cancer and Detoxification

The evidence that its metabolite sulforaphene is a more potent cytotoxic agent against HepG2 cells (IC50 = 9.6 µM) than sulforaphane [1], combined with the in vivo demonstration that glucoraphenin can upregulate GST and UGT enzymes by 2- to 3.2-fold [2], makes it a compound of high interest for preclinical cancer and toxicology studies. Researchers investigating the chemopreventive mechanisms of cruciferous vegetables, particularly those related to Nrf2 pathway activation and phase II enzyme induction, will find glucoraphenin to be a critical tool compound.

Development of Thermally Processed Functional Foods and Supplements

Given its superior thermal stability, where 94.7% of the compound remains after 12 hours at 100°C compared to only 82.1% for glucoraphanin [1], glucoraphenin is a more robust precursor for food and beverage applications that require a pasteurization or other heat-treatment steps. This stability translates to a more predictable and higher residual level of the bioactive precursor in the final product, ensuring that the intended health benefits are more reliably delivered to the consumer.

Application
Selection Property
Validation Focus
Analytical quantification of glucosinolates
High-purity analytical standard
Chromatographic method accuracy and matrix-specific recovery
Enzymatic sulforaphene production
Myrosinase substrate conversion efficiency
Bioconversion yield and enzyme load optimization
Cancer cell-model and chemoprevention studies
Cytotoxicity endpoint review
Cell-model response and phase II enzyme pathway monitoring
Thermally processed functional food research
Aqueous thermal stability profile
Precursor retention under heat treatment and processing simulation
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